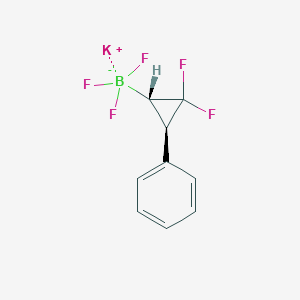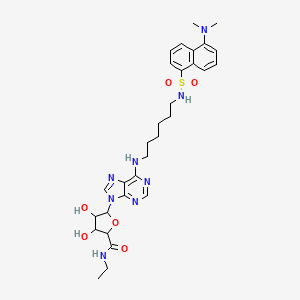
N6-Dansylhexyl-5'-ethylcarboxamidoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is widely used in biochemical and pharmacological research due to its ability to bind to adenosine receptors and its fluorescent properties, which allow for easy detection and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-NECA involves the reaction of N-ethylcarboxamidoadenosine (NECA) with dansyl chloride. The reaction typically occurs in a basic medium, such as sodium carbonate buffer, at room temperature. The free amino groups of NECA react with dansyl chloride, yielding the dansylated product .
Industrial Production Methods
While specific industrial production methods for Dansyl-NECA are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes purification steps such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-NECA primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in fluorescence-based reactions, where its fluorescent properties are utilized for detection and analysis .
Common Reagents and Conditions
Reagents: Dansyl chloride, sodium carbonate buffer, NECA.
Conditions: Room temperature, basic medium.
Major Products
The major product of the reaction between NECA and dansyl chloride is Dansyl-NECA, which exhibits strong fluorescence properties .
Applications De Recherche Scientifique
Dansyl-NECA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and binding affinities.
Biology: Employed in the detection of adenosine receptors in various biological samples.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug discovery.
Industry: Utilized in the development of fluorescent sensors and diagnostic tools.
Mécanisme D'action
Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically acting as an antagonist. This binding inhibits the normal action of adenosine, which can affect various physiological processes. The fluorescent properties of Dansyl-NECA allow researchers to track its binding and interactions with receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylcarboxamidoadenosine (NECA): The parent compound of Dansyl-NECA, used as an adenosine receptor agonist.
Dansyl chloride: A reagent used for labeling amino groups in various compounds.
Fluorescent adenosine receptor ligands: Other compounds that bind to adenosine receptors and exhibit fluorescence.
Uniqueness
Dansyl-NECA is unique due to its dual functionality as both an adenosine receptor antagonist and a fluorescent probe. This combination allows for detailed studies of receptor interactions and molecular dynamics, making it a valuable tool in both basic and applied research .
Propriétés
IUPAC Name |
5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPJPUVKHWZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
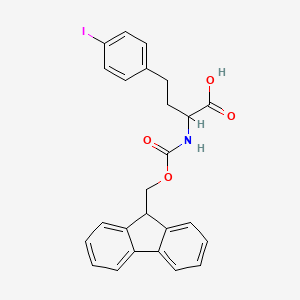

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
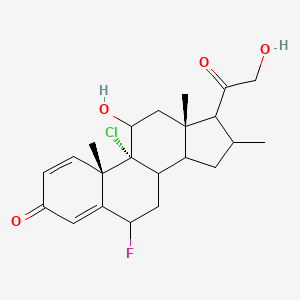
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)
![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
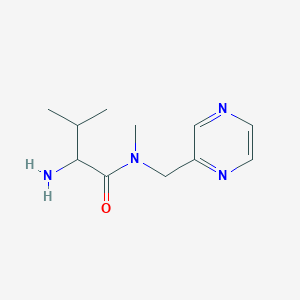
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
